molecular formula C10H10ClFN2O2 B11869329 ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

Cat. No.: B11869329
M. Wt: 244.65 g/mol
InChI Key: VVERUMZUZIFIQN-NTEUORMPSA-N
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Description

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a hydrazinylidene moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-fluorophenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The hydrazinylidene moiety can be oxidized to form azo compounds or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The chloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The hydrazinylidene moiety can participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate can be compared with similar compounds such as ethyl (4-fluorobenzoyl)acetate and 4-fluorophenyl acetate. These compounds share structural similarities but differ in their functional groups and reactivity. For example, ethyl (4-fluorobenzoyl)acetate contains a benzoyl group instead of a chloro group, which affects its chemical behavior and applications .

Biological Activity

Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}ClN2_2O2_2
  • Molecular Weight : 228.65 g/mol
  • CAS Number : 14337-43-0
  • Physical State : Typically appears as a colorless to light yellow liquid.
  • Boiling Point : Approximately 230.5 °C at 760 mmHg.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Protein-Ligand Interactions : The hydrazono group in the compound can form covalent bonds with nucleophilic sites on proteins, modifying their structure and function.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound has promising anticancer activity. For instance, studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HCT-151.98
A-4311.61
Jurkat<5.00

The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis through caspase activation.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties against various pathogens:

Pathogen Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the effects of this compound on colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM, with morphological changes consistent with apoptosis observed via microscopy.
  • Antimicrobial Efficacy Study : A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential utility in treating bacterial infections.

Properties

Molecular Formula

C10H10ClFN2O2

Molecular Weight

244.65 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-5-3-7(12)4-6-8/h3-6,13H,2H2,1H3/b14-9+

InChI Key

VVERUMZUZIFIQN-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)F)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)F)Cl

Origin of Product

United States

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